molecular formula C5H5N5O B13997661 N-(7H-purin-8-yl)hydroxylamine CAS No. 17124-26-4

N-(7H-purin-8-yl)hydroxylamine

Cat. No.: B13997661
CAS No.: 17124-26-4
M. Wt: 151.13 g/mol
InChI Key: SFGSNDQPUKSOMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7H-purin-8-yl)hydroxylamine typically involves the reaction of purine derivatives with hydroxylamine. One common method includes the reaction of 8-bromopurine with hydroxylamine under basic conditions to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(7H-purin-8-yl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-(7H-purin-8-yl)nitrosoamine, N-(7H-purin-8-yl)amine, and various substituted purine derivatives .

Scientific Research Applications

N-(7H-purin-8-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other purine derivatives.

    Biology: This compound is studied for its potential role in DNA repair mechanisms and as a mutagenic agent.

    Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent.

    Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7H-purin-8-yl)hydroxylamine involves its interaction with nucleic acids. It can form adducts with DNA, potentially leading to mutations. This property is being explored for its potential use in targeted mutagenesis and gene editing . The molecular targets include DNA bases, and the pathways involved may include DNA repair and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(7H-purin-6-yl)hydroxylamine
  • N-(7H-purin-9-yl)hydroxylamine
  • N-(7H-purin-2-yl)hydroxylamine

Uniqueness

N-(7H-purin-8-yl)hydroxylamine is unique due to its specific position of the hydroxylamine group on the purine ring. This positional difference can significantly affect its chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

17124-26-4

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

N-(7H-purin-8-yl)hydroxylamine

InChI

InChI=1S/C5H5N5O/c11-10-5-8-3-1-6-2-7-4(3)9-5/h1-2,11H,(H2,6,7,8,9,10)

InChI Key

SFGSNDQPUKSOMF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)NO

Origin of Product

United States

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